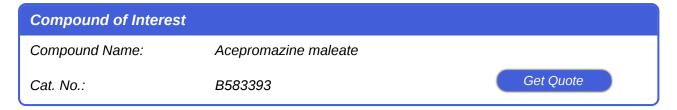




Application Notes and Protocols for Acepromazine Maleate Use in Non-Human Primates

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established protocols for the use of **acepromazine maleate** in non-human primates (NHPs). The information is intended to guide researchers in the safe and effective application of this phenothiazine tranquilizer for chemical restraint and pre-anesthetic sedation.

Introduction

Acepromazine maleate is a neuroleptic agent widely used in veterinary medicine for its sedative and antiemetic properties.[1] In non-human primates, it is frequently employed as a pre-anesthetic agent to reduce stress, facilitate handling, and decrease the required dose of induction anesthetics.[2] Its mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to tranquilization and a reduction in spontaneous motor activity. Acepromazine also exhibits anti-cholinergic, anti-histaminic, and alpha-adrenergic blocking effects.[1]

Data Presentation: Physiological Effects

The administration of **acepromazine maleate**, particularly in combination with other agents like ketamine, can induce significant changes in physiological parameters. The following tables summarize quantitative data from a study on male rhesus macaques (Macaca mulatta)



receiving a combination of ketamine (4 mg/kg) and acepromazine (0.5-1.0 mg/kg) via intramuscular injection.[3]

Table 1: Cardiovascular and Respiratory Effects of Ketamine-Acepromazine in Rhesus Macaques[3]

Time (minutes)	Heart Rate (bpm)	Respiratory Rate (rpm)	Systolic Pressure (mm Hg)	Diastolic Pressure (mm Hg)
0	165 ± 20	40 ± 8	120 ± 15	80 ± 10
5	140 ± 18	32 ± 6	110 ± 12	75 ± 8
15	135 ± 15	30 ± 5	105 ± 10	70 ± 7
30	130 ± 12	28 ± 5	100 ± 10	68 ± 6

Values are presented as mean \pm standard deviation.

Table 2: Other Physiological Parameters Following Ketamine-Acepromazine Administration in Rhesus Macaques[3]

Time (minutes)	Temperature (°C)	SpO2 (%)
0	38.5 ± 0.5	98 ± 1
5	38.2 ± 0.4	97 ± 1
15	38.0 ± 0.4	97 ± 1
30	37.8 ± 0.5	96 ± 2

Values are presented as mean \pm standard deviation.

Experimental Protocols Protocol for Intramuscular Sedation of a Rhesus Macaque



This protocol outlines a standard procedure for the chemical restraint of an adult rhesus macaque for minor procedures or pre-anesthetic sedation.

Materials:

- Acepromazine maleate injectable solution (10 mg/mL)
- Ketamine hydrochloride injectable solution (100 mg/mL)
- Sterile syringes (1 mL or 3 mL) and needles (22-25 gauge)
- Appropriate personal protective equipment (PPE)
- Restraint device (e.g., squeeze-back cage)
- Monitoring equipment (pulse oximeter, stethoscope, thermometer)

Procedure:

- Animal Preparation: Ensure the animal has been fasted for an appropriate period (typically 8-12 hours for adults) to reduce the risk of regurgitation and aspiration.[4] Water should not be withheld.[4]
- Drug Preparation:
 - Calculate the required dose for both acepromazine and ketamine based on the animal's body weight. A common combination is 0.5-1.0 mg/kg acepromazine and 4-10 mg/kg ketamine.[3][5]
 - Draw up the calculated volumes of each drug into a single sterile syringe.
- Administration:
 - Safely restrain the animal using a squeeze-back cage or other appropriate method to allow for intramuscular injection.
 - Administer the drug combination via deep intramuscular injection into the quadriceps or gluteal muscles.[7]

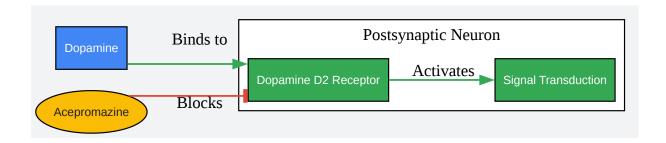


- · Induction and Monitoring:
 - Observe the animal for signs of sedation, which typically occur within 5-10 minutes.[8]
 - Once sedated, carefully remove the animal from the restraint device.
 - Immediately begin monitoring vital signs, including heart rate, respiratory rate, oxygen saturation (SpO2), and temperature.[5] Place a pulse oximeter probe on the tongue, ear, or other non-pigmented area.
 - Apply ophthalmic ointment to the eyes to prevent corneal drying.[4]
- Maintenance of Sedation:
 - The duration of anesthesia is typically around 60 minutes.[8]
 - If prolonged sedation is required, supplemental doses of ketamine (without acepromazine)
 can be administered at approximately half the initial dose.
- · Recovery:
 - Place the animal in a clean, quiet, and warm environment for recovery.
 - Continue to monitor vital signs every 15-30 minutes until the animal is conscious and able to maintain sternal recumbency.
 - Withhold food and water until the animal is fully recovered to prevent aspiration.

Visualizations Signaling Pathway of Acepromazine

Acepromazine's primary mechanism of action is the blockade of dopamine D2 receptors in the central nervous system. This diagram illustrates the antagonistic effect of acepromazine on the dopamine signaling pathway.





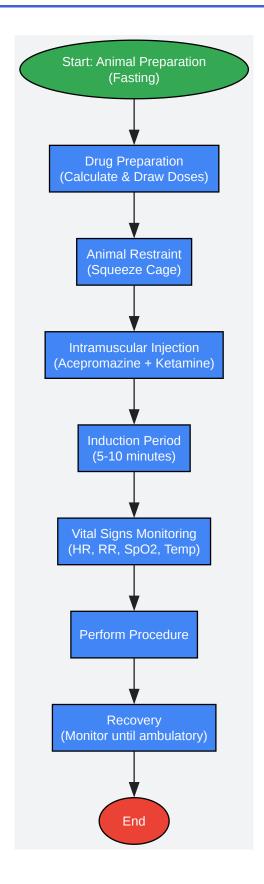
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Caption: Acepromazine blocks dopamine D2 receptors.

Experimental Workflow for Sedation Protocol

This diagram outlines the logical flow of the experimental protocol for sedating a non-human primate with an acepromazine-ketamine combination.





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Caption: Workflow for NHP sedation protocol.



Adverse Reactions and Contraindications

While generally safe when used appropriately, acepromazine can cause adverse effects, including:

- Hypotension: Due to its alpha-adrenergic blocking properties, acepromazine can cause a
 drop in blood pressure.[9] It should be used with caution in animals that are dehydrated,
 anemic, or in shock.
- Hypothermia: Acepromazine can interfere with thermoregulation, potentially leading to a decrease in body temperature.
- Penile Prolapse: In rare cases, penile prolapse has been reported in male primates.
- Reduced Seizure Threshold: There is some debate, but it is generally recommended to avoid acepromazine in animals with a history of seizures.

Contraindications:

- Do not use in animals with known hypersensitivity to phenothiazines.
- Avoid use in animals with significant cardiovascular disease or shock.
- Use with caution in very young, old, or debilitated animals.

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